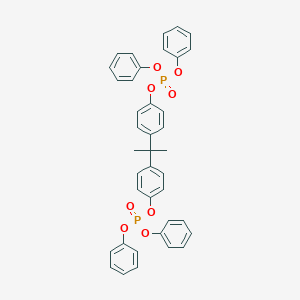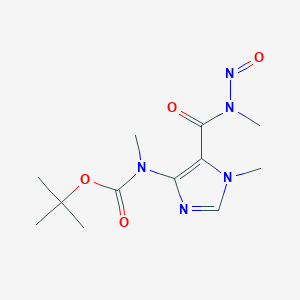![molecular formula C15H25NO12 B129050 (2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid CAS No. 156881-25-3](/img/structure/B129050.png)
(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO, potassium salt involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium, followed by purification steps to obtain the final product in a high-purity form .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to ensure consistency and purity. The process involves stringent quality control measures to meet the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions: Carboxy-PTIO, potassium salt primarily undergoes reactions with nitric oxide. It reacts stoichiometrically with nitric oxide to form nitrogen dioxide (NO₂) and other derivatives .
Common Reagents and Conditions:
Reagents: Nitric oxide, potassium hydroxide.
Conditions: Aqueous medium, controlled temperature, and pH conditions.
Major Products Formed:
- Nitrogen dioxide (NO₂)
- Carboxy-PTI derivatives
科学的研究の応用
Carboxy-PTIO, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide scavenger to study the role of nitric oxide in various chemical reactions.
Biology: Employed in experiments to investigate the effects of nitric oxide on cellular processes, including its role in oxidative stress and signal transduction.
Medicine: Utilized in research to understand the mechanisms of diseases related to nitric oxide, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the development of nitric oxide-related assays and diagnostic tools
作用機序
Carboxy-PTIO, potassium salt acts as a potent nitric oxide scavenger. It reacts rapidly with nitric oxide to produce nitrogen dioxide and other derivatives. This reaction inhibits the activity of nitric oxide synthase, thereby reducing the levels of nitric oxide in biological systems. The compound’s ability to scavenge nitric oxide makes it useful in preventing hypotension and endotoxic shock in experimental models .
Similar Compounds:
- 2-(4-Carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazol-1-yloxy-3-oxide potassium salt
- N(ω)-nitroarginine
- N-methylarginine
Comparison: Carboxy-PTIO, potassium salt is unique in its high stability and water solubility, which enhances its effectiveness as a nitric oxide scavenger. Compared to N(ω)-nitroarginine and N-methylarginine, Carboxy-PTIO, potassium salt exhibits almost twice the inhibitory strength against nitric oxide .
特性
CAS番号 |
156881-25-3 |
|---|---|
分子式 |
C15H25NO12 |
分子量 |
411.36 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO12/c1-4(18)16-6-8(20)7(19)5(3-17)26-14(6)27-11-9(21)10(22)15(25-2)28-12(11)13(23)24/h5-12,14-15,17,19-22H,3H2,1-2H3,(H,16,18)(H,23,24)/t5-,6-,7-,8-,9-,10-,11+,12+,14+,15-/m1/s1 |
InChIキー |
GXMRSXSVVLWYCI-XTLSIONJSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC)O)O)CO)O)O |
同義語 |
GlcNAc-1-4-GlcA methyl-2-acetamido-2-deoxyglucopyranosyl-1-4-glucopyranosiduronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



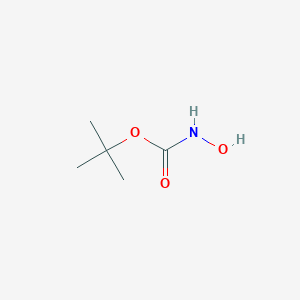

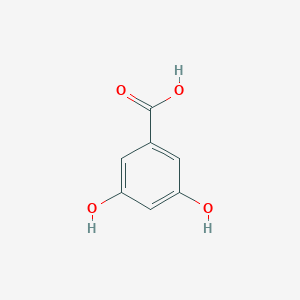
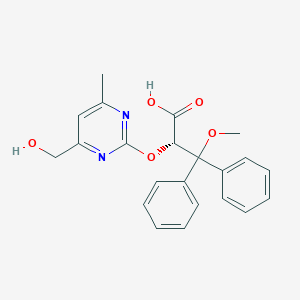



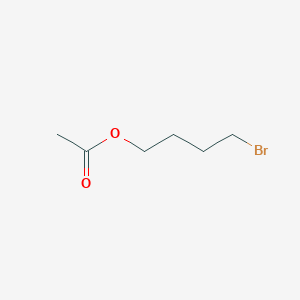
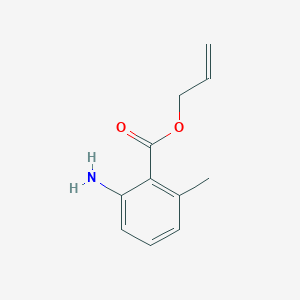
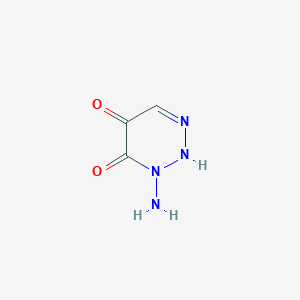
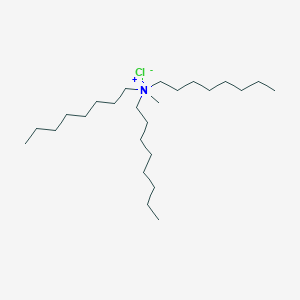
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
